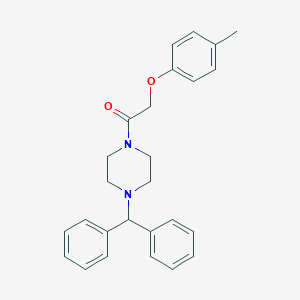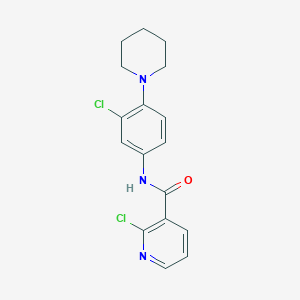![molecular formula C19H25NO2 B252701 N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of psychedelics. This compound is a potent hallucinogen that has gained popularity among recreational drug users due to its intense and long-lasting effects. However, 25B-NBOMe is also of significant interest to the scientific community due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, cognition, and perception. This receptor activation is thought to be responsible for the psychedelic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine are similar to those of other psychedelics, including altered perception, mood, and thought processes. However, this compound has been reported to produce more intense and longer-lasting effects than other drugs in its class, which may increase the risk of adverse reactions and overdose.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research on this receptor subtype. However, the potential for adverse effects and overdose may limit its use in certain studies, and the legality and ethical considerations surrounding its use in research must also be taken into account.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine, including:
- Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
- Studies on the long-term effects of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine use and potential risks for addiction, tolerance, and withdrawal.
- Development of more selective and safer compounds based on the chemical structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine for use in research and potential therapeutic applications.
- Exploration of the relationship between the structure of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine and its psychedelic effects, with the goal of developing a better understanding of the mechanisms of action of psychedelics in general.
Synthesemethoden
The synthesis of N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine involves the condensation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with 3-methoxy-4-(2-phenylethoxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Despite its reputation as a recreational drug, N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine has shown potential as a therapeutic agent in several areas of research. For example, studies have suggested that this compound may have neuroprotective effects against oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(2-phenylethoxy)phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(2)20-14-17-9-10-18(19(13-17)21-3)22-12-11-16-7-5-4-6-8-16/h4-10,13,15,20H,11-12,14H2,1-3H3 |
InChI-Schlüssel |
HMSLXHYSVKOCFG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
Kanonische SMILES |
CC(C)NCC1=CC(=C(C=C1)OCCC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![3-hydroxy-1-(4-morpholinylmethyl)-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252629.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)


![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)



![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)